molecular formula C27H31NO2 B11528991 3',5'-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one

3',5'-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one

Cat. No.: B11528991
M. Wt: 401.5 g/mol
InChI Key: ZKSOYTWUUNYBOB-UHFFFAOYSA-N
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Description

3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its spiro structure, which involves a benzoxazine ring fused to a cyclohexane ring, and the presence of tert-butyl groups that provide steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.

    Spirocyclization: The benzoxazine intermediate is then subjected to spirocyclization with a cyclohexane derivative under acidic or basic conditions to form the spiro compound.

    Introduction of Tert-butyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other reactive sites, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation Products: Quinones, hydroxy derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, alkylated, and other substituted derivatives.

Scientific Research Applications

3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s steric hindrance and electronic properties allow it to modulate the activity of these targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylcatechol: A related compound with similar tert-butyl groups but different structural features.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups and a benzaldehyde moiety.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A phenolic antioxidant with tert-butyl groups.

Uniqueness

3’,5’-DI-Tert-butyl-2-phenyl-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and as a potential drug candidate.

Properties

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

2',6'-ditert-butyl-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C27H31NO2/c1-25(2,3)19-16-27(17-20(23(19)29)26(4,5)6)24(18-12-8-7-9-13-18)30-22-15-11-10-14-21(22)28-27/h7-17,24,28H,1-6H3

InChI Key

ZKSOYTWUUNYBOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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